N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride
CAS No.: 1220035-36-8
Cat. No.: VC2836525
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220035-36-8 |
---|---|
Molecular Formula | C12H18ClN3O |
Molecular Weight | 255.74 g/mol |
IUPAC Name | N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C12H17N3O.ClH/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10;/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16);1H |
Standard InChI Key | ZBSJWECFLZMAHC-UHFFFAOYSA-N |
SMILES | C1CNCCC1C(=O)NCC2=CN=CC=C2.Cl |
Canonical SMILES | C1CNCCC1C(=O)NCC2=CN=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride is a chemical compound classified as a piperidine derivative. Its structure is characterized by a pyridine ring linked to a piperidine moiety via a carboxamide group, which imparts unique chemical properties that make it valuable in scientific research. The compound is cataloged with the Chemical Abstracts Service (CAS) number 1220035-36-8 and is primarily studied within the fields of organic chemistry and medicinal chemistry.
Molecular Properties
The compound possesses the following key molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈ClN₃O |
Molecular Weight | 255.74 g/mol |
IUPAC Name | N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;hydrochloride |
CAS Number | 1220035-36-8 |
This molecular structure gives the compound distinct chemical and physical properties that influence its behavior in various chemical and biological systems. The presence of both basic nitrogen atoms in the pyridine and piperidine rings, along with the carboxamide linking group, provides multiple sites for potential interactions with biological targets.
Structural Features
The compound contains several key structural features that define its chemical behavior:
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A piperidine ring, which is a six-membered heterocyclic amine
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A pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom
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A carboxamide linking group that connects the pyridine and piperidine moieties
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A hydrochloride salt form, which enhances water solubility compared to the free base
These structural elements contribute to the compound's ability to participate in various chemical reactions and biological interactions, making it a subject of interest in pharmaceutical research.
Synthesis Methods
Laboratory Synthesis
The synthesis of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride typically involves the coupling of 3-pyridinemethanol with 4-piperidinecarboxylic acid. This reaction is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole, conducted in an organic solvent like dichloromethane under mild conditions. This method effectively forms the desired amide bond between the two components, creating the core structure of the compound.
The general synthetic route can be summarized as:
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Activation of the carboxylic acid group of 4-piperidinecarboxylic acid
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Nucleophilic attack by the amine group of 3-pyridinemethylamine
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Formation of the amide bond
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Acid-catalyzed salt formation to produce the hydrochloride form
Industrial Production
In industrial settings, similar synthetic routes are employed but scaled for efficiency. Continuous flow reactors and automated synthesis platforms may be utilized to enhance yield and reduce production time. Purification methods such as recrystallization and chromatography are critical for achieving high-purity products necessary for further research applications.
Chemical Reactivity
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride can participate in several chemical reactions due to its functional groups:
Oxidation Reactions
The pyridine ring can be oxidized to yield N-oxide derivatives. This reaction typically occurs at the nitrogen atom of the pyridine ring and can be accomplished using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reactions
The carboxamide group may undergo reduction to form corresponding amines. This transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes, and results in the conversion of the C=O bond to a C-N bond with the elimination of the oxygen atom.
Substitution Reactions
The compound can undergo various substitution reactions, particularly electrophilic aromatic substitution at the pyridine ring, although these reactions are typically less favorable compared to benzene derivatives due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring.
Biological Target | Potential Interaction |
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G-protein coupled receptors | Modulation of signaling pathways |
Ion channels | Regulation of ion flux across membranes |
Enzymes | Inhibition or activation of catalytic activity |
Therapeutic Applications
The compound is being studied for therapeutic applications, particularly for its potential anti-inflammatory and analgesic effects. These properties may arise from its ability to interact with specific molecular targets involved in pain and inflammation pathways.
Precautionary Measure | Description |
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Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection |
Ventilation | Use only outdoors or in a well-ventilated area |
Hygiene Practices | Wash skin thoroughly after handling |
Storage | Keep container tightly closed in a well-ventilated place |
Disposal | Dispose of contents/container at an approved waste disposal facility |
Additionally, specific emergency procedures should be followed in case of exposure, including rinsing with water for eye contact, washing with soap and water for skin contact, and moving to fresh air if inhaled.
Comparative Analysis with Related Compounds
It is instructive to compare N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride with its structural analogs and related compounds:
Comparison with Dihydrochloride Form
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide dihydrochloride (CAS: 1170206-86-6) represents a related salt form with two hydrochloride groups instead of one. This results in different physical properties:
Property | Hydrochloride Form | Dihydrochloride Form |
---|---|---|
Molecular Formula | C₁₂H₁₈ClN₃O | C₁₂H₁₉Cl₂N₃O |
Molecular Weight | 255.74 g/mol | 292.20 g/mol |
Solubility Profile | Less water-soluble | More water-soluble |
Crystallinity | May differ | May differ |
Comparison with Other Piperidine Derivatives
Piperidine-4-carbothioamide hydrochloride represents another related structure where the carboxamide group is replaced with a carbothioamide (thioamide) group. This structural change significantly alters the compound's chemical reactivity and potential biological activity, particularly in the synthesis of thiazole derivatives and their applications.
Research Applications and Future Directions
Current Research Applications
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride finds application primarily in research settings:
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As an intermediate in the synthesis of more complex molecules
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In structure-activity relationship studies for drug discovery
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As a potential lead compound for therapeutic development
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In investigations of biological pathways related to inflammation and pain
Future Research Directions
Based on its structural features and preliminary biological activity data, several promising research directions emerge:
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Optimization of the structure to enhance specific biological activities
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Investigation of potential interactions with specific biological targets
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Development of novel synthetic methods to improve production efficiency
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Exploration of formulation strategies to enhance delivery and efficacy
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Comprehensive toxicological and pharmacokinetic profiling
Such research could potentially lead to the development of new therapeutic agents for inflammatory conditions, pain management, or other medical applications.
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